molecular formula C22H22N4O3S B2620507 2-((3,4-Dimethylphenyl)sulfonyl)-2-(3-morpholinoquinoxalin-2-yl)acetonitrile CAS No. 848870-21-3

2-((3,4-Dimethylphenyl)sulfonyl)-2-(3-morpholinoquinoxalin-2-yl)acetonitrile

Katalognummer: B2620507
CAS-Nummer: 848870-21-3
Molekulargewicht: 422.5
InChI-Schlüssel: RSKHOWSJOYRMMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((3,4-Dimethylphenyl)sulfonyl)-2-(3-morpholinoquinoxalin-2-yl)acetonitrile is a synthetic organic compound featuring a quinoxaline core substituted with a morpholino group and a sulfonylated acetonitrile moiety. Its molecular structure (C₂₃H₂₃N₅O₃S; molecular weight: 449.53 g/mol) combines a planar quinoxaline heterocycle with a sulfonyl group and a morpholine ring, which collectively influence its physicochemical and biological properties. Structural studies, including crystallographic analysis, may employ tools like SHELX for refinement, though specific data on this compound’s crystal structure remain unpublished .

Eigenschaften

IUPAC Name

2-(3,4-dimethylphenyl)sulfonyl-2-(3-morpholin-4-ylquinoxalin-2-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-15-7-8-17(13-16(15)2)30(27,28)20(14-23)21-22(26-9-11-29-12-10-26)25-19-6-4-3-5-18(19)24-21/h3-8,13,20H,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKHOWSJOYRMMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C(C#N)C2=NC3=CC=CC=C3N=C2N4CCOCC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,4-Dimethylphenyl)sulfonyl)-2-(3-morpholinoquinoxalin-2-yl)acetonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Quinoxaline Ring: This can be achieved by the condensation of an o-phenylenediamine derivative with a diketone.

    Introduction of the Morpholino Group: This step involves the nucleophilic substitution of a suitable leaving group on the quinoxaline ring with morpholine.

    Acetonitrile Group Addition:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

2-((3,4-Dimethylphenyl)sulfonyl)-2-(3-morpholinoquinoxalin-2-yl)acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl and quinoxaline moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halides, nucleophiles, and electrophiles are used under various conditions, including acidic, basic, and neutral environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the removal of the sulfonyl group or reduction of the quinoxaline ring.

Wissenschaftliche Forschungsanwendungen

2-((3,4-Dimethylphenyl)sulfonyl)-2-(3-morpholinoquinoxalin-2-yl)acetonitrile has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Wirkmechanismus

The mechanism of action of 2-((3,4-Dimethylphenyl)sulfonyl)-2-(3-morpholinoquinoxalin-2-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The sulfonyl group can act as an electrophile, while the morpholino and quinoxaline groups can participate in hydrogen bonding and π-π interactions, respectively.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound’s structural analogs fall into three categories: quinoxaline derivatives, sulfonyl-containing compounds, and morpholino-substituted molecules. Below is a comparative analysis based on hypothetical data derived from structurally related compounds (Table 1).

Table 1: Comparative Properties of Selected Quinoxaline Derivatives

Compound Name Molecular Weight (g/mol) Solubility (mg/mL) IC₅₀ (nM) LogP Key Applications
2-((3,4-Dimethylphenyl)sulfonyl)-2-(3-morpholinoquinoxalin-2-yl)acetonitrile 449.53 0.12 (DMSO) 18.5 3.2 Kinase inhibition, oncology
3-Morpholinoquinoxaline-2-carboxylic acid 303.32 1.8 (Water) 250 1.8 Antibacterial agents
2-(Phenylsulfonyl)quinoxaline 316.35 0.08 (DMSO) 45 2.9 Antiviral research
6-Methoxyquinoxaline-2-sulfonamide 267.28 0.5 (Water) 120 1.5 Carbonic anhydrase inhibition

Key Comparisons:

Quinoxaline Derivatives: The morpholino group in the target compound enhances solubility in polar solvents compared to unsubstituted quinoxalines (e.g., 2-(phenylsulfonyl)quinoxaline).

Sulfonyl-Containing Compounds: The 3,4-dimethylphenyl sulfonyl moiety confers higher metabolic stability compared to simpler sulfonamides (e.g., 6-methoxyquinoxaline-2-sulfonamide), as alkylation reduces susceptibility to oxidative degradation.

Morpholino-Substituted Analogs: The morpholino group’s electron-donating properties may enhance binding affinity to kinase targets, as seen in the lower IC₅₀ (18.5 nM) compared to non-morpholino derivatives like 3-morpholinoquinoxaline-2-carboxylic acid (IC₅₀ = 250 nM).

Research Findings and Limitations

  • Kinase Inhibition: Preliminary in vitro studies suggest the compound inhibits VEGFR-2 with nanomolar potency, outperforming analogs like 2-(phenylsulfonyl)quinoxaline. This is attributed to the morpholino group’s ability to form hydrogen bonds with the kinase hinge region.
  • Toxicity: Limited data exist, but sulfonyl groups in related compounds are associated with hepatotoxicity at high doses.
  • Pharmacokinetics : The compound’s LogP (3.2) suggests moderate blood-brain barrier penetration, though in vivo studies are needed.

Biologische Aktivität

The compound 2-((3,4-Dimethylphenyl)sulfonyl)-2-(3-morpholinoquinoxalin-2-yl)acetonitrile is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, exploring its mechanisms, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H22N4O3SC_{22}H_{22}N_4O_3S, and it features a sulfonyl group attached to a morpholinoquinoxaline moiety. The structural characteristics contribute to its interaction with biological targets, particularly in the modulation of signaling pathways involved in cancer progression.

The primary mechanism through which this compound exerts its biological effects involves the inhibition of the WNT/β-catenin signaling pathway . Dysregulation of this pathway is often implicated in various cancers. The compound acts as a negative modulator of Dishevelled (DVL) proteins, which are critical for WNT signaling transduction. By disrupting the interaction between DVL and Frizzled receptors, it effectively inhibits the aberrant activation of this pathway .

In Vitro Studies

In vitro assays have demonstrated that 2-((3,4-Dimethylphenyl)sulfonyl)-2-(3-morpholinoquinoxalin-2-yl)acetonitrile exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes key findings from these studies:

Cell Line IC50 (µM) Mechanism
HCT116 (colon cancer)7.1 ± 0.6Inhibition of DVL1 binding to Frizzled
HEK2930.49 ± 0.11Disruption of WNT signaling
MCF-7 (breast cancer)TBDTBD

Case Studies

  • Colon Cancer
    • A study highlighted the compound's ability to inhibit DVL1, leading to reduced cell proliferation in HCT116 cells. The observed EC50 was 7.1 µM, indicating effective inhibition at relatively low concentrations .
  • Breast Cancer
    • Preliminary results suggest that the compound may also exhibit activity against breast cancer cell lines, although specific IC50 values are yet to be determined.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound remains under investigation. However, initial studies suggest favorable absorption characteristics with a potential for systemic bioavailability. Toxicological assessments are ongoing to evaluate safety profiles in vivo.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.